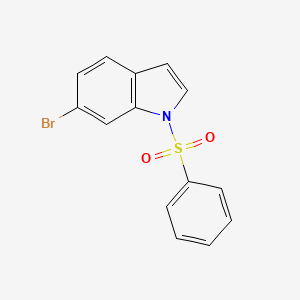

6-Bromo-1-(phenylsulfonyl)-1H-indole

Descripción general

Descripción

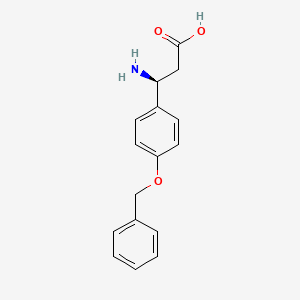

6-Bromo-1-(phenylsulfonyl)-1H-indole (6-BPSI) is a synthetic compound belonging to the class of indole derivatives. It is a colorless, crystalline solid with a melting point of 207-209°C. 6-BPSI is a highly potent and selective agonist at serotonin 5-HT1A receptors and has been used in a range of scientific research applications. It has been used to study the role of 5-HT1A receptors in various physiological processes and to investigate the pharmacological properties of novel 5-HT1A receptor ligands.

Aplicaciones Científicas De Investigación

Functionalization of Indoles

A study by Moriyama, Ishida, and Togo (2015) describes the regioselective C(sp2)-H dual functionalization of indoles. This process involves bromo-amination via 1,3-migration of imide groups on indolyl(phenyl)iodonium imides, yielding 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama, Ishida, & Togo, 2015).

Nucleophilic Attack on Electron-Deficient Indoles

Gribble et al. (2010) identified bis(phenylsulfonyl)-1H-indole as an electron-deficient indole that undergoes nucleophilic attack at C-3. The study revealed that organocuprates can produce 3-substituted 2-(phenylsulfonyl)-1H-indoles, contributing to the understanding of nucleophilic addition to the indole core (Gribble et al., 2010).

Sulfonation Protocol

Janosik et al. (2006) developed a clean and simple protocol for the sulfonation of various 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles. This protocol allows the direct synthesis of corresponding sulfonyl chlorides, which can be easily converted into various sulfonamide derivatives (Janosik et al., 2006).

Crystal Structures and DFT Calculations

Mannes et al. (2017) synthesized three new derivatives of 1-(phenylsulfonyl)indole and determined their structures via single crystal X-ray crystallography. The study also included Density Functional Theory (DFT) calculations and Molecular Orbital calculations, contributing to the understanding of the electronic properties of these compounds (Mannes et al., 2017).

Mecanismo De Acción

Target of Action

“6-Bromo-1-(phenylsulfonyl)-1H-indole” is an indole derivative. Indole derivatives are a large class of compounds that are known to interact with various biological targets. They are often involved in protein binding and can interact with enzymes, receptors, and other proteins .

Mode of Action

The mode of action of “this compound” would depend on its specific targets. Indole derivatives can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

The specific biochemical pathways affected by “this compound” would depend on its targets. Indole derivatives can be involved in a wide range of biochemical pathways due to their diverse target profiles .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. Factors such as its size, polarity, and functional groups would influence its bioavailability .

Result of Action

The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-6-bromoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPDYQYNRFWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447008 | |

| Record name | 6-Bromo-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

679794-03-7 | |

| Record name | 6-Bromo-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)